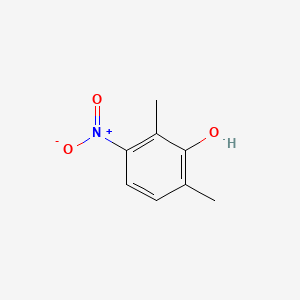

2,6-Dimethyl-3-nitrophenol

Descripción

Contextualization within the Field of Nitrophenol Chemistry Research

Nitrophenols are a class of organic compounds that have garnered significant attention in scientific research due to their widespread use as intermediates in the synthesis of dyes, pharmaceuticals, pesticides, and explosives. nih.gov Their presence in the environment, often as byproducts of industrial processes, has also made them a subject of extensive study in environmental chemistry. nih.govresearchgate.net Research in this field typically encompasses several key areas: the development of efficient synthesis methods, understanding the mechanisms of their chemical reactions, investigating their biological and toxicological effects, and developing methods for their degradation and removal from the environment. nih.govresearchgate.netnih.gov

The position of the nitro group and other substituents on the phenol (B47542) ring significantly influences the compound's chemical and physical properties, including its acidity, reactivity, and biological activity. nih.govnih.gov Consequently, a substantial body of research is dedicated to comparing the properties and behaviors of different nitrophenol isomers. researchgate.netnih.gov Studies often focus on their photochemical degradation, atmospheric transformations, and potential as environmental pollutants. researchgate.netacs.org The unique chemistry of the nitro group, particularly its electron-withdrawing nature, makes these compounds valuable for studying reaction mechanisms and structure-activity relationships. nih.gov

Significance of 2,6-Dimethyl-3-nitrophenol in Contemporary Chemical Science

Within the broader family of nitrophenols, this compound (CAS 6994-63-4) is a distinct isomer with a specific substitution pattern. alfa-chemistry.com While not as extensively studied as its 4-nitro counterpart, its significance lies in its utility as a chemical reagent and as a subject for comparative isomeric studies. The primary documented application in academic research is its use in the nitration of other aromatic compounds. biosynth.com

The structural arrangement of this compound, with two methyl groups flanking the hydroxyl group and a nitro group at the meta-position, imparts a unique set of physicochemical properties. These properties, detailed in the table below, distinguish it from other nitrated xylenols and are crucial for understanding its specific reactivity and potential applications. It is available as a biochemical for research purposes, indicating its role in specialized laboratory-scale investigations. scbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6994-63-4 |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| Boiling Point | 292.4°C at 760 mmHg |

| Flash Point | 129.9°C |

| Density | 1.263 g/cm³ |

Data sourced from Alfa Chemistry. alfa-chemistry.com

Identification of Current Research Gaps and Future Perspectives for this compound Studies

A review of current literature reveals that this compound is significantly less characterized than other isomers, such as 2,6-Dimethyl-4-nitrophenol (B181267). This disparity represents a considerable research gap. The majority of detailed application-oriented studies, including its use as an internal standard for mass spectrometry or for investigating molecular binding, have been performed on the 4-nitro isomer, and similar investigations for the 3-nitro isomer are lacking. fishersci.ptsigmaaldrich.comchemicalbook.com

Future research should be directed towards filling these gaps to build a comprehensive scientific understanding of this compound. Key areas for future investigation include:

Synthetic Methodologies: While the nitration of 2,6-dimethylphenol (B121312) is a known route, detailed studies aimed at optimizing the regioselective synthesis of the 3-nitro isomer are needed. cdnsciencepub.com Research into reaction conditions that favor its formation over other isomers would be highly valuable.

Reactivity and Mechanistic Studies: A thorough investigation of the chemical reactivity of this compound is warranted. This includes exploring its participation in various organic reactions beyond nitration and studying its photochemical properties, similar to work done on other nitrophenols. nih.gov

Exploration of Novel Applications: There is a clear opportunity to investigate potential new applications. Drawing from research on related compounds, future studies could explore its potential as a precursor for novel pharmaceuticals, agrochemicals, or specialized polymers. ontosight.aigoogle.com Its potential biological activities, given the known bioactivity of many nitrophenols, remain an unexplored frontier. biosynth.com

Environmental and Toxicological Profile: The environmental fate, degradation pathways, and toxicological profile of this compound are currently unknown. As nitrophenols are recognized as a class of environmental pollutants, conducting such studies is crucial for a complete environmental risk assessment. researchgate.netcdc.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZASZCQVZPLXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220223 | |

| Record name | 3-Nitro-2,6-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-63-4 | |

| Record name | 2,6-Dimethyl-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-2,6-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-2,6-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Transformations of 2,6 Dimethyl 3 Nitrophenol

Established Synthetic Methodologies for 2,6-Dimethyl-3-nitrophenol

The creation of this compound can be achieved through several synthetic routes, primarily involving the modification of a 2,6-dimethylphenol (B121312) precursor.

Direct Nitration Strategies and Mechanistic Insights

Direct nitration of 2,6-dimethylphenol is a common method for synthesizing nitrated derivatives. The hydroxyl group of the phenol (B47542) is a strong activating group, directing electrophiles to the ortho and para positions. However, in 2,6-dimethylphenol, the two ortho positions are blocked by methyl groups, leading to nitration at the para and meta positions.

The reaction typically involves treating 2,6-dimethylphenol with a nitrating agent. While direct nitration can yield various isomers, specific conditions can favor the formation of this compound. For instance, the nitration of methyl 2,6-dimethylphenyl ether followed by demethylation has been used to conveniently prepare 4-nitro-2,6-dimethylphenol. rsc.org The choice of nitrating agent and reaction conditions plays a crucial role in the regioselectivity of the reaction. The mechanism involves the generation of a nitronium ion (NO₂⁺) as the electrophile, which then attacks the electron-rich aromatic ring. minia.edu.eg The presence of the two methyl groups provides steric hindrance, influencing the position of the incoming nitro group.

Table 1: Comparison of Direct Nitration Reagents for Phenolic Compounds

| Nitrating Agent | Conditions | Observations | Reference |

| Bismuth (III) nitrate (B79036) pentahydrate | Acetone, 20°C, 20 h | Can be used for the nitration of various phenolic compounds. | chemicalbook.com |

| Iron (III) nitrate nonahydrate | Acetone, room temperature or reflux, 2-24 h | An alternative to bismuth nitrate for phenolic nitration. | chemicalbook.com |

| Nitric acid | Water/ether, ice cooling to room temperature | Used for the synthesis of 3,6-dimethyl-2-nitrophenol (B1347391) from 2,5-dimethylphenol. | prepchem.com |

| Nitrogen dioxide | Cyclohexane or benzene (B151609) | Reactions of various substituted phenols with nitrogen dioxide have been studied. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Multi-step Synthesis via Substituted Phenol Precursors

Multi-step synthesis offers a more controlled approach to obtaining this compound, avoiding the formation of undesired isomers that can occur with direct nitration. This strategy often involves introducing functional groups that direct the nitration to the desired position, followed by subsequent modification or removal of these directing groups.

For example, a synthetic sequence could involve the protection of the hydroxyl group of 2,6-dimethylphenol, followed by a regioselective introduction of a nitro group at the meta position. Subsequent deprotection would then yield the final product. The principles of multi-step synthesis, such as the strategic use of directing groups, are well-established in organic chemistry. libretexts.org

Novel and Green Synthesis Approaches (e.g., Microwave-Assisted, Solvent-Free Reactions)

In recent years, there has been a growing emphasis on developing environmentally friendly "green" synthesis methods. These approaches aim to reduce waste, use less hazardous solvents, and improve energy efficiency. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. researchgate.netacs.orgat.ua This technique can be applied to nitration reactions, potentially offering a more efficient route to this compound. The use of microwave heating can enhance the rate of reaction by efficiently transferring energy to the reactants. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes the environmental impact and simplifies product purification. oatext.com For the synthesis of nitrophenols, solid-acid catalysts combined with a nitrate source under solvent-free conditions have been explored. jmb.or.kr These methods are part of a broader trend toward more sustainable chemical manufacturing. nih.gov

Advanced Studies on Reaction Mechanisms of this compound

Understanding the reaction mechanisms involving this compound is crucial for controlling its synthesis and predicting its reactivity in further chemical transformations.

Investigations into Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions in aromatic chemistry. minia.edu.egmasterorganicchemistry.com The existing substituents—two methyl groups, a hydroxyl group, and a nitro group—collectively influence the rate and regioselectivity of these reactions.

The hydroxyl group is a powerful activating, ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. Conversely, the nitro group is a strong deactivating, meta-director. nih.gov The interplay of these electronic and steric effects determines where a new electrophile will be introduced on the aromatic ring. For instance, in electrophilic chlorination of m-nitrophenol, the hydroxyl group directs the incoming chlorine to its ortho and para positions. vaia.com

Reduction Chemistry and Pathway Elucidation of the Nitro Group

The reduction of the nitro group is a key transformation of nitroaromatic compounds, leading to the formation of amino derivatives, which are valuable synthetic intermediates. nih.govacs.org The reduction of a nitro group to an amine is a multi-step process that typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. acs.orgresearchgate.net

The reduction of this compound to 3-amino-2,6-dimethylphenol (B1266368) can be achieved using various reducing agents. mdpi.com The pathway of this reduction can be complex, and the choice of catalyst and reaction conditions can influence the selectivity towards the desired amine product or intermediate species like the corresponding hydroxylamine. mdpi.com Electrochemical studies and theoretical calculations have been employed to elucidate the detailed reduction pathways of similar nitroaromatic compounds, providing insights into the sequence of electron and proton transfer steps. researchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Notes | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various solvents | A common and effective method for nitro group reduction. | acs.org |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Acidic aqueous solution | A classic method for the reduction of nitroarenes. | acs.org |

| Sodium Dithionite | Aqueous solution | Used for the reduction of azo compounds to amines. | rsc.org |

| Hydrides (e.g., LiAlH₄) | Anhydrous ether | A powerful reducing agent, though less commonly used for simple nitroarene reductions. | acs.org |

Oxidation Processes and Characterization of Oxidation Products

Direct oxidation studies on this compound are not extensively detailed in available literature. However, the oxidation pathways can be inferred from studies on structurally related compounds, such as 2,6-dimethylaniline (B139824) and 2,6-dimethylphenol.

The oxidation of 2,6-dimethylaniline by hydroxyl radicals (OH•) has been shown to produce a variety of aromatic by-products. researchgate.net This process is relevant as 2,6-dimethyl-nitrophenol itself is an identified intermediate in this reaction pathway, suggesting that further oxidation can occur on the nitrated ring. researchgate.net The identified products indicate that the methyl groups on the aromatic ring are relatively resistant to attack by hydroxyl radicals. researchgate.net Key aromatic by-products from the oxidation of the related 2,6-dimethylaniline are summarized in the table below. researchgate.net

Table 1: Aromatic By-products Identified in the Oxidation of 2,6-Dimethylaniline by Hydroxyl Radicals researchgate.net

| Compound Name | Chemical Structure |

|---|---|

| 2,6-dimethyl-nitrobenzene | C₈H₉NO₂ |

| 2,6-dimethyl-phenol | C₈H₁₀O |

| 2,6-dimethyl-nitrophenol | C₈H₉NO₃ |

| 2,6-dimethyl-hydroquinone | C₈H₁₀O₂ |

| 2,6-dimethyl-p-benzoquinone | C₈H₈O₂ |

More aggressive oxidation, such as with supercritical water, leads to the complete breakdown of the aromatic ring. Studies on 2,6-dimethylphenol under these conditions resulted in the formation of simple organic acids, indicating cleavage of the benzene ring. researchgate.net

Derivatization and Functionalization Chemistry of this compound

The phenolic hydroxyl group and the nitro moiety of this compound are the primary sites for derivatization and functionalization, enabling the synthesis of a wide array of new molecules.

Synthesis and Reactivity of Phenolic Ethers and Esters

The synthesis of phenolic ethers from this compound can be achieved via reactions like the Williamson ether synthesis. This method involves deprotonating the phenol with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, the synthesis of allyl 2,6-dimethylphenyl ether is accomplished by reacting 2,6-dimethylphenol with allyl bromide in the presence of a base. A similar strategy can be applied to this compound.

Esterification of the phenolic hydroxyl group is another common transformation. While simple esterification can be performed with acid chlorides or anhydrides, the 3-nitrophenyl motif is a key component in several complex, medicinally important esters, particularly in the class of 1,4-dihydropyridines. nih.gov For example, nitrendipine, an antihypertensive drug, is a 1,4-dihydropyridine (B1200194) with non-identical ester functions, incorporating a 3-nitrophenyl group at the 4-position of the dihydropyridine (B1217469) ring. nih.gov The synthesis involves a Michael addition of a 3-aminocrotonic acid ester to an aralkylidene acetoacetic acid ester, followed by cyclization. nih.gov

Chemical Modifications and Transformations of the Nitro Moiety

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group. The catalytic reduction of nitroaromatic compounds is a fundamental industrial process for producing aromatic amines. nih.gov For example, the synthesis of the local anesthetic lidocaine (B1675312) begins with the reduction of 2,6-dimethylnitrobenzene to 2,6-xylidine (2,6-dimethylaniline). nih.gov Applying this to the target molecule, the reduction of this compound would yield 3-amino-2,6-dimethylphenol. This reduction product is a known compound used as a component in hair dye formulations. google.comgoogle.com

In addition to complete reduction, the nitro group can be removed under certain biological or chemical conditions. In biodegradation pathways, mononitrophenols can be oxidized by monooxygenases, which can lead to the elimination of the nitro group as nitrite. nih.gov

Formation of Complex Organic Structures Incorporating this compound Scaffolds

The structural framework of this compound is utilized in the synthesis of more complex molecules, including polymers and heterocyclic compounds.

One significant application is in the formation of polymers. Research has shown that functional phenols, including 3-nitrophenol (B1666305), can be incorporated as tail ends in poly(2,6-dimethyl-1,4-phenylene ether) (PPE) chains through a process called redistribution. tue.nl This method allows for the creation of functional PPE oligomers and block copolymers, where the properties are modified by the incorporated phenolic compound. tue.nl While phenols with electron-withdrawing groups like 4-nitrophenol (B140041) show little reactivity, 3-nitrophenol is noted to have a higher reactivity in this process. tue.nl

The 3-nitrophenyl scaffold is also a crucial building block in the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological activity, particularly as calcium channel blockers. nih.govnih.gov In these multi-component reactions, an aldehyde (such as 3-nitrobenzaldehyde), an acetoacetic ester, and an ammonia (B1221849) source condense to form the dihydropyridine ring. nih.gov This method is used to produce drugs like nicardipine (B1678738) and nitrendipine, which feature the 4-(3-nitrophenyl) substitution pattern. nih.govgoogle.com The synthesis of these complex heterocyclic esters highlights the utility of the nitrophenyl structure in medicinal chemistry. nih.govgoogle.com

Table 2: Examples of Complex Heterocyclic Esters Incorporating a 3-Nitrophenyl Moiety

| Compound Name | Class | Synthetic Method | Reference |

|---|---|---|---|

| Nitrendipine | 1,4-Dihydropyridine | Hantzsch Synthesis | nih.gov |

| Nicardipine | 1,4-Dihydropyridine | Hantzsch Synthesis | google.comgoogle.com |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethyl 3 Nitrophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra reveal the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum for 2,6-dimethyl-3-nitrophenol is expected to show distinct signals for the hydroxyl proton, the two aromatic protons, and the two methyl groups. The hydroxyl (-OH) proton's chemical shift would be broad and variable depending on the solvent and concentration. The two methyl groups (-CH₃) at positions 2 and 6 would likely appear as a single peak if rotation is free, or as two distinct singlets. The two aromatic protons (at C4 and C5) would appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the asymmetrical structure. The chemical shifts would differentiate the carbons bearing the hydroxyl and nitro groups from the methyl-substituted and unsubstituted aromatic carbons.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -OH | Variable | broad s | C1-OH | ~150-155 |

| H-4 | ~7.3-7.6 | d | C2-CH₃ | ~128-132 |

| H-5 | ~6.9-7.2 | d | C3-NO₂ | ~140-145 |

| 2-CH₃ | ~2.2-2.5 | s | C4 | ~125-129 |

| 6-CH₃ | ~2.2-2.5 | s | C5 | ~120-124 |

| C6-CH₃ | ~133-137 | |||

| 2-CH₃ | ~15-20 | |||

| 6-CH₃ | ~15-20 |

Note: Predicted values are based on typical chemical shifts for substituted phenols and nitroaromatics. Actual experimental values may vary.

2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net For this compound, a key cross-peak would be expected between the signals of the H-4 and H-5 aromatic protons, confirming their adjacent positions on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded carbon and proton atoms. nist.gov It would definitively link the ¹H signals of the methyl groups to their corresponding ¹³C signals and connect the H-4 and H-5 aromatic proton signals to their respective C-4 and C-5 carbon signals. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bond) couplings between carbon and proton atoms, which is vital for piecing together the molecular skeleton. nist.gov For this molecule, HMBC would be instrumental in confirming the substitution pattern. Key correlations would be expected from the methyl protons (at C2 and C6) to the aromatic carbons C1, C2, C3, and C6, C1, C5 respectively, and from the aromatic protons (H4, H5) to adjacent and geminal carbons, solidifying the placement of the nitro and hydroxyl groups.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, characteristic bands would confirm the presence of the key functional groups.

Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3600 | O-H stretch (broad) | Phenolic -OH |

| 2850-3000 | C-H stretch | Methyl (-CH₃) |

| ~1590-1610, ~1450-1500 | C=C stretch | Aromatic Ring |

| ~1520-1560 | Asymmetric N-O stretch | Nitro (-NO₂) |

| ~1340-1380 | Symmetric N-O stretch | Nitro (-NO₂) |

| ~1200-1300 | C-O stretch | Phenolic C-O |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the molecular formula is C₈H₉NO₃, corresponding to a monoisotopic mass of approximately 167.058 g/mol . chemspider.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 167.

The fragmentation pattern provides clues to the molecule's structure. For nitrophenols, common fragmentation pathways include:

Loss of •NO₂ (m/z 46) to give a fragment at m/z 121.

Loss of •OH (m/z 17) to yield a fragment at m/z 150.

Loss of CO (m/z 28) from the phenoxide fragment.

Loss of a methyl radical (•CH₃, m/z 15) from the molecular ion to give a fragment at m/z 152.

Analysis of the relative intensities of these and other fragment ions would help to confirm the structure of this compound, distinguishing it from its isomers. For example, the fragmentation of the related isomer 2,6-dimethyl-4-nitrophenol (B181267) shows a prominent molecular ion peak at m/z 167.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Isomer Differentiation

Liquid chromatography-mass spectrometry (LC-MS) is a pivotal technique for the analysis of non-volatile compounds like this compound. acs.org This method separates compounds based on their interactions with a stationary and mobile phase, making it highly effective for differentiating isomers that have identical masses. thermofisher.com In the analysis of nitrophenols, LC is often coupled with tandem mass spectrometry (MS/MS), which provides detailed structural information. acs.orgoup.com For instance, negative ion thermospray LC-MS/MS can provide molecular weight information from deprotonated molecules and structural details through fragmentation patterns. acs.org

The differentiation of isomers, such as the various dimethyl-nitrophenol isomers, is a key application of LC-MS. medscape.comnih.gov While mass spectrometry alone cannot distinguish between isomers, the chromatographic separation preceding mass analysis allows for their individual detection and characterization. thermofisher.com The retention time in the liquid chromatography column is a characteristic feature that, combined with the mass-to-charge ratio from the mass spectrometer, allows for the unambiguous identification of specific isomers. Advanced LC-MS/MS techniques can further enhance isomer differentiation by generating unique fragmentation patterns for each isomer. nih.gov

Table 1: Typical LC-MS Parameters for Nitrophenol Analysis

| Parameter | Value/Description |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 or similar |

| Mobile Phase | Gradient of water with ammonium (B1175870) formate (B1220265) and/or formic acid, and methanol (B129727) or acetonitrile (B52724). lcms.cz |

| Ionization Source | Electrospray Ionization (ESI), often in negative ion mode for phenols. lcms.cz |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), or Orbitrap. thermofisher.com |

| Detection Mode | Full scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. jmchemsci.com For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility. A common method involves silylation, for example, using N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to create more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. researchgate.netnih.govcopernicus.org

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide a molecular fingerprint of the compound. For silylated nitrophenols, the mass spectra often show a prominent molecular ion peak ([M]+) or a peak corresponding to the loss of a methyl group ([M-15]+). nih.gov The fragmentation pattern is characteristic of the original molecule and its derivative, allowing for structural confirmation. researchgate.net

Table 2: Example GC-MS Parameters for Derivatized Nitrophenol Analysis

| Parameter | Value/Description |

|---|---|

| GC System | Gas Chromatograph with a capillary column (e.g., DB-5MS) |

| Injector | Splitless mode |

| Oven Program | Temperature ramp to achieve separation |

| Carrier Gas | Helium or Hydrogen |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Derivatizing Agent | MTBSTFA or BSTFA |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. researchgate.net This capability is particularly valuable in distinguishing between compounds that may have the same nominal mass but different elemental formulas. For this compound (C8H9NO3), HRMS can confirm its elemental composition by measuring its exact mass with a high degree of precision. chemspider.comnist.gov

The accurate mass measurement allows for the calculation of a mass error, which is the difference between the measured mass and the theoretical mass calculated from the elemental formula. A low mass error provides strong evidence for the proposed elemental composition. lcms.cz HRMS is often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) to analyze complex mixtures and provide confident identification of individual components. lcms.czsdu.edu.cn In the analysis of environmental or biological samples, LC-HRMS can identify and quantify nitrated aromatic compounds, including this compound, with high specificity and sensitivity. sdu.edu.cncopernicus.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been extensively used to elucidate the structures of various nitrophenol derivatives. acs.orgmiami.edu For this compound, a single-crystal X-ray diffraction study would provide detailed information about its molecular geometry and the packing of molecules in the crystal lattice. acs.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms. This allows for the precise determination of bond lengths, bond angles, and torsion angles. amu.edu.plcdnsciencepub.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The data obtained from X-ray crystallography allows for a detailed analysis of the internal geometry of the this compound molecule. cdnsciencepub.comresearchgate.net Key parameters that can be determined include:

Bond Lengths: The distances between the centers of bonded atoms. For example, the lengths of the C-C bonds within the aromatic ring, the C-N bond of the nitro group, the N-O bonds, the C-O bond of the hydroxyl group, and the C-H bonds of the methyl groups can all be precisely measured. cdnsciencepub.com

Bond Angles: The angles formed by three connected atoms. This includes the angles within the benzene ring, the angles around the nitro and hydroxyl substituents, and the angles within the methyl groups. cdnsciencepub.com

Torsion Angles: These describe the rotation around a chemical bond. For instance, the torsion angle of the nitro group relative to the plane of the benzene ring is a critical parameter that can influence the molecule's electronic properties and intermolecular interactions. cdnsciencepub.com

These geometric parameters provide fundamental insights into the molecule's conformation and steric interactions.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The crystal structure reveals not only the molecular structure but also how molecules are arranged relative to one another in the solid state. nih.gov This arrangement is governed by intermolecular forces. For this compound, the following interactions are of particular interest:

Hydrogen Bonding: The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitro group or the hydroxyl oxygen of a neighboring molecule. The geometry of these hydrogen bonds, including the donor-acceptor distance and the angle, can be precisely determined. core.ac.uknih.gov

Pi-Stacking: The aromatic rings of adjacent molecules can engage in π-stacking interactions, where the electron-rich π systems are attracted to each other. The distance and offset between the stacked rings are key parameters that characterize this interaction. core.ac.uk

Other Weak Interactions: Other non-covalent interactions, such as C-H···O and C-H···N interactions, can also play a role in stabilizing the crystal packing. nih.govmdpi.com

Understanding these intermolecular interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. matanginicollege.ac.in When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. slideshare.net The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores, which are the parts of the molecule responsible for light absorption. matanginicollege.ac.in

For this compound, the primary chromophore is the nitrated benzene ring. The presence of the nitro group (-NO2) and the hydroxyl group (-OH) as substituents on the aromatic ring significantly influences the electronic transitions. matanginicollege.ac.in The UV-Vis spectrum of nitrophenols typically shows characteristic absorption bands corresponding to π → π* and n → π* transitions. slideshare.net The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring and the solvent environment. researchgate.net For example, the deprotonation of the phenolic hydroxyl group in a basic solution leads to the formation of a phenolate (B1203915) ion, which results in a significant red shift (a shift to longer wavelengths) of the absorption bands. mdpi.comtmv.ac.in

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-dimethyl-4-nitrophenol |

| 2-methyl-4-nitrophenol |

| 3-methyl-4-nitrophenol |

| 4-nitrocatechol |

| 3-methyl-5-nitrocatechol |

| 4-methyl-5-nitrocatechol |

| 3-nitrosalicylic acid |

| 5-nitrosalicylic acid |

| 2-nitrophenol (B165410) |

| 4-nitrophenol (B140041) |

| 2,4-dinitrophenol |

| 2,4,6-trinitrophenol |

| 2-amino-4-nitrophenol |

| 2-nitro-4-aminophenol |

| 2,4-diaminophenol |

| 2,6-dichloro-4-nitro-phenol |

| 4-nitrophenolate |

| 2-(N,N-diethylamino-N-oxymethyl)-4,6-dichlorophenol |

| 2-(N,N-dimethylaminomethyl)-4-nitrophenol |

| p-nitrophenol |

| 2,6-diiodo-4-nitrophenol |

| 2,6-diiodo-4-nitrophenyl acetate (B1210297) |

| 2,6-diiodo-4-nitroanisole |

| (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole |

| N1-4-Nitrophenyl-2-pyrazolines |

| N1-2,4-Dinitrophenyl-2-pyrazolines |

| N1-2,4,6-Trinitrophenyl-2-pyrazolines |

| Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

| 1,3,5-triazido-2,4,6-trinitrobenzene |

| 1,3-dimethyl-2,4,6-trinitrobenzene |

| 1,3,5-trimethyl-2,4,6-trinitrobenzene |

| 3-amino-2,4,6-trinitrotoluene |

| 2-aminotetranitrotoluene |

| Nitrobenzene |

| 1,3-Dichlorobenzene |

| 1,2-Dichlorobenzene |

| citalopram |

| desmethylcitalopram |

| olanzapine |

| desalkylflurazepam |

| nordazepam |

| 1-naphthol |

| benzo(a)pyrene |

| aminonitrazepam |

| 2,4-Di-tert-butylphenol |

| Butylated Hydroxytoluene |

| Ethyl 4-ethoxybenzoate |

| Pentyl salicylate |

| Diethyl Phthalate |

| p-tert-Octylphenol |

| Fenuron |

| Benzophenone |

| 2,4-Ditert-butyl-6-nitrophenol |

| n-Hexyl salicylate |

| 4-(1,1-Dimethylheptyl)phenol |

| 4-(7-Methyloctyl)phenol |

| 3,5-di-tert-Butyl-4-hydroxybenzaldehyde |

| 3,5-di-tert-Butyl-4-hydroxyacetophenone |

| N-Phenylheptanamide |

| Diisobutylphthalate |

| Dibutyl phthalate |

| Methyl dehydroabietate |

| 2,2'-Methylenebis[4-Methyl-6-tert-butylphenol] |

| Dehydroabietic acid |

| 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) |

| Bis(2-ethylhexyl) phthalate |

| Tris(2,4-di-tert-butylphenyl) phosphate (B84403) |

| nitrobenzene-1,2-diol |

| 3-nitrophenol (B1666305) |

| 4-hydroxyindole |

| turanose |

| palatinose |

| maltulose |

| maltose |

| 2-(2,3,6-Trifluorophenoxy)ethanol |

| 3,4-Diaminopyridine |

| 1,4-dioxane |

| 1-piperidineacetic acid |

| 4-methoxy-2,6-dimethylpyridine N-oxide |

| betaine |

| dimethylphenyl betaine |

| pyridine betaine |

| 2,6-dichloro-4-nitrophenolate |

| dimethylammonium 4-nitrophenolate |

| 5-Sulfosalicylic acid |

| 1,3-dimethylimidazolium iodide |

| 1-azido-4-nitro benzene |

| 2,4,6-trinitrophenylhydrazine |

| chloral |

| acetone |

| ethylene |

| 1,3-butadiene |

| cyclohexene |

| Punica granatum |

| Ziziphusspina-christi |

| Eucalyptus camaldulensis |

| 2,3,5,6-Tetrachlorophenyl-4-nitrophenyl ether |

| 2,3,6-Trichlorophenyl-4-nitrophenyl ether |

| 2,3,4-Trichlorophenyl-4-nitrophenyl ether |

| anils of salicylaldehyde |

| anils of hydroxynaphthaldehydes |

| N-5-chlorosalicylideneaniline |

| methyl m-bromocinnamate |

| methyl p-bromocinnamate |

| mdpi.com annulene |

| dimethyl all-trans-hexatriene-1,6-dicarboxylate |

Theoretical and Computational Chemistry Studies on 2,6 Dimethyl 3 Nitrophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental tools in computational chemistry used to investigate the electronic structure and predict the reactivity of molecules. bohrium.com These methods provide insights into molecular properties at the atomic and subatomic levels.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.netrjpn.org DFT calculations are employed to determine various ground state properties, including optimized molecular geometry, electronic energy, dipole moment, and the distribution of electron density. Parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict a molecule's reactivity, ionization potential, and electron affinity.

Interactive Table: Hypothetical DFT-Calculated Parameters The following table is a template illustrating the kind of data a DFT study would generate. No experimental or calculated values for 2,6-Dimethyl-3-nitrophenol were found.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Data not available |

| Dipole Moment (Debye) | Measure of the net molecular polarity | Data not available |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are valuable for predicting the spectroscopic properties of molecules. nih.gov These calculations can simulate:

Infrared (IR) spectra by calculating vibrational frequencies, which correspond to the absorption peaks associated with different molecular bonds.

Nuclear Magnetic Resonance (NMR) spectra by calculating the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR).

UV-Visible (UV-Vis) spectra by calculating the electronic transition energies between molecular orbitals, which correspond to absorption wavelengths. rsc.org

No specific computational studies predicting the NMR, IR, or UV-Vis spectra for this compound could be located.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) is a computational simulation method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For a molecule like this compound, MD simulations would be useful for:

Conformational Analysis: Exploring the different spatial arrangements (conformations) of the molecule and determining their relative stabilities. This is particularly relevant for understanding the orientation of the hydroxyl, nitro, and methyl groups.

Molecular Dynamics: Simulating how the molecule behaves in different environments (e.g., in a solvent like water) and at different temperatures, providing insight into its flexibility and intermolecular interactions. nih.gov

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.org By modeling the reaction at a molecular level, researchers can understand how reactants are converted into products, identify intermediate structures, and determine the energy barriers that control the reaction rate.

Transition State Characterization and Reaction Pathway Mapping

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods are used to:

Locate Transition States: Algorithms can find the specific geometry of the transition state structure.

Map Reaction Pathways: By calculating the energy of the system as it moves from reactants to products through the transition state (known as mapping the potential energy surface), chemists can visualize the entire reaction path. nih.gov

No studies involving the computational characterization of transition states or the mapping of reaction pathways for reactions involving this compound were identified.

Free Radical Mechanism Investigations

Computational chemistry is also applied to study reactions involving free radicals. For a phenol (B47542) derivative, this could include investigating the mechanism of antioxidant activity, which often involves the donation of a hydrogen atom from the hydroxyl group to a free radical. Calculations can determine properties such as the O-H Bond Dissociation Energy (BDE), a key indicator of antioxidant potential. acs.org

A search for computational investigations into free radical mechanisms specifically involving this compound did not yield any relevant studies.

Structure-Reactivity and Structure-Activity Relationship (SAR) Modeling

Theoretical and computational chemistry studies are instrumental in elucidating the relationship between the molecular structure of this compound and its chemical reactivity and potential biological activity. Through Structure-Reactivity and Structure-Activity Relationship (SAR) modeling, researchers can predict the behavior of this compound, guiding further experimental investigation. These models are built upon the principle that the biological activity and chemical reactivity of a compound are directly related to its molecular structure.

Detailed Research Findings

While specific, in-depth SAR modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of SAR can be applied by examining the effects of its constituent functional groups—the hydroxyl, nitro, and two methyl groups—on the phenol backbone. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate various molecular descriptors that are crucial for understanding structure-reactivity relationships. rjpn.org

The reactivity of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, the electron-withdrawing nature of the nitro group at the meta position, combined with the electron-donating effects of the two methyl groups at the ortho positions relative to the hydroxyl group, creates a unique electronic environment. This environment governs the molecule's acidity, nucleophilicity, electrophilicity, and susceptibility to metabolic transformations.

Computational analyses of related nitrophenol derivatives have shown that the presence of a nitro group generally increases the electrophilicity of the molecule. rjpn.org The positioning of this group, along with other substituents, fine-tunes this effect. For instance, steric hindrance caused by adjacent methyl groups can influence the planarity of the nitro group with the benzene (B151609) ring, which in turn can affect its resonance and inductive effects.

Structure-activity relationship studies on nitroaromatic compounds often correlate molecular descriptors with a specific biological endpoint, such as toxicity or antimicrobial activity. nih.gov Key descriptors in these models frequently include:

LogP: The logarithm of the octanol-water partition coefficient, which indicates the lipophilicity of the molecule.

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, respectively. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. rjpn.org

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions prone to electrophilic and nucleophilic attack. rjpn.org

Data Tables

The following interactive table presents hypothetical data from a computational analysis of this compound and related substituted phenols. Such a table would be a typical output of a QSAR study, allowing for the comparison of molecular properties that influence reactivity and activity.

| Compound | LogP | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Phenol | 1.48 | -6.78 | -0.98 | 5.80 | 1.45 |

| 3-Nitrophenol (B1666305) | 1.95 | -7.54 | -2.31 | 5.23 | 4.32 |

| 2,6-Dimethylphenol (B121312) | 2.30 | -6.55 | -0.85 | 5.70 | 1.30 |

| This compound | 2.75 | -7.32 | -2.15 | 5.17 | 4.10 |

Note: The data in this table are illustrative and intended to represent the types of values obtained in computational SAR studies. Actual experimental or calculated values may differ.

This second interactive table outlines the significance of various quantum chemical descriptors that are commonly used in SAR modeling to predict the reactivity and potential biological activity of molecules like this compound.

| Descriptor | Significance in SAR Modeling |

| HOMO Energy | Relates to the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor. |

| LUMO Energy | Relates to the electron-accepting ability of a molecule. A lower LUMO energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | A larger energy gap implies higher molecular stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. rjpn.org |

| Electronegativity (χ) | Measures the power of a molecule to attract electrons. It is calculated as the negative of the chemical potential. |

| Chemical Hardness (η) | Represents the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. |

| Global Softness (S) | The reciprocal of chemical hardness, indicating the capacity of a molecule to receive electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment. rjpn.org |

By analyzing these descriptors, a comprehensive understanding of the structure-reactivity and structure-activity relationships of this compound can be developed, providing a rational basis for its potential applications or for predicting its toxicological profile.

Environmental Chemistry and Degradation Studies of 2,6 Dimethyl 3 Nitrophenol

Environmental Occurrence and Distribution Research

Direct research identifying 2,6-dimethyl-3-nitrophenol in the atmosphere is limited; however, studies on related nitrophenolic compounds provide insight into its likely presence and formation. Nitrophenols are recognized as significant contributors to atmospheric brown carbon, which absorbs light and impacts the Earth's climate noaa.gov. They are introduced into the atmosphere through primary sources, such as biomass burning, and are also formed secondarily from the atmospheric oxidation of aromatic precursors like phenols and cresols in the presence of nitrogen oxides (NOx) noaa.gov.

Aqueous-phase reactions, occurring within cloud droplets or on the surface of wet aerosols, are considered an important formation pathway for nitrated phenols sdu.edu.cn. For instance, recent observations indicated that aqueous-phase reactions of aromatic precursors were potential sources for 2,6-dimethyl-4-nitrophenol (B181267), an isomer of the subject compound sdu.edu.cn. Multiphase models have shown that for some nitrophenols, a significant proportion observed in the gas phase may actually be produced via liquid-phase chemistry copernicus.orgcopernicus.org. Once formed, these compounds partition between the gas, particle (e.g., PM2.5), and aqueous phases (e.g., rainwater, cloud water, aerosols) based on their volatility and Henry's law constants noaa.govsdu.edu.cn. The photolysis of nitrophenols in the atmosphere can lead to the formation of secondary organic aerosols (SOA), further contributing to particulate matter mdpi.com. Significant levels of various phenols and nitrophenols have been detected in rainwater, with concentrations varying between urban and rural locations, indicating that vehicle emissions and industrial processes are major sources researchgate.net.

The table below summarizes atmospheric concentrations of related nitrated phenolic compounds found in various studies, illustrating their prevalence in different atmospheric compartments.

| Compound | Atmospheric Compartment | Concentration Range | Location/Study Context | Source |

|---|---|---|---|---|

| Total Nitrated Phenols | Particles (PM) | 7.3–27.1 ng m⁻³ | Mountain site, seasonal average | sdu.edu.cn |

| Total Nitrated Phenols | Gas Phase | 18.3–70.6 ng m⁻³ | Mountain site, seasonal average | sdu.edu.cn |

| Total Nitrated Phenols | Cloud Water | 168.4–438.5 µg L⁻¹ | Mountain site, seasonal average | sdu.edu.cn |

| 4-Nitrophenol (B140041) | Particles (PM) | Dominant compound | Mountain site | sdu.edu.cn |

| 2,4-Dinitrophenol | Cloud Water | Most abundant compound | Mountain site | sdu.edu.cn |

| Total Phenols & Nitrophenols | Rainwater | 0 to 1383 µg/L | Strasbourg, France (Urban) | researchgate.net |

| Total Phenols & Nitrophenols | Rainwater | 0 to 1215 µg/L | Erstein, France (Rural) | researchgate.net |

Once in natural waters, the fate of this compound would be governed by several processes. Like other phenolic compounds, it is expected to be susceptible to photodegradation by direct sunlight nih.gov. The persistence and transformation of such compounds are influenced by factors like water chemistry and the presence of other substances. The toxicity of phenolic compounds in aquatic environments can be altered by environmental processes; for example, the photodegradation of 2,6-di-tert-butylphenol (B90309) in natural sunlight was shown to produce a more toxic product nih.gov. The U.S. Environmental Protection Agency (EPA) has established ambient water quality criteria for some nitrophenols due to their potential toxicity to aquatic life, although specific criteria for this compound have not been determined epa.gov.

Research specifically detailing the interactions of this compound with soil and sediment is scarce. The behavior of organic contaminants in terrestrial environments is largely controlled by adsorption and desorption processes, which dictate their mobility, bioavailability, and ultimate fate. For phenolic and nitroaromatic compounds, key factors influencing these interactions include soil organic matter content, the type and amount of clay minerals, and soil pH.

Studies on other nitrophenols demonstrate that they can be removed from aqueous solutions by adsorption onto materials like char ash, a component similar to biochar which can be found in or added to soils researchgate.net. In one study, the adsorption of 2-nitrophenol (B165410) and 4-nitrophenol onto char ash was found to be a chemical process, with the rate-controlling step being intraparticle diffusion researchgate.net. This suggests that this compound could potentially be sequestered in soils and sediments rich in organic carbon or certain mineral types, although the strength and permanence of this sequestration would require specific investigation. The exothermic nature of the adsorption process observed for other nitrophenols indicates that temperature would also play a significant role in its environmental partitioning researchgate.net.

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive radical species, most notably the hydroxyl radical (•OH).

Photocatalysis is an effective AOP for degrading phenolic compounds. While studies on this compound are not available, research on its precursor, 2,6-dimethylphenol (B121312) (2,6-DMP), provides significant insight into potential degradation mechanisms. The photocatalytic degradation of 2,6-DMP has been successfully achieved using titanium dioxide (TiO₂) under UV irradiation researchgate.netnih.gov. The process follows a pseudo-first-order kinetic model researchgate.netnih.gov.

The efficiency of this process can be significantly enhanced by the addition of hydrogen peroxide (H₂O₂) or ferric ions (Fe(III)) researchgate.netnih.gov.

UV/TiO₂/H₂O₂ System: The addition of H₂O₂ to the TiO₂ suspension creates a strong synergistic effect, improving the degradation rate of 2,6-DMP from 70% to 100% within 3 hours at an H₂O₂ concentration of 10⁻² M researchgate.netnih.gov. H₂O₂ acts as an additional source of hydroxyl radicals, accelerating the oxidation process.

UV/TiO₂/Fe(III) System: The addition of Fe(III) ions also enhances the photocatalytic activity of TiO₂. A degradation of 90% was achieved in the UV/TiO₂-Fe(III) system, compared to just 57% in the UV/TiO₂ system alone under optimal conditions researchgate.netnih.gov. The degradation mechanism in the presence of iron is complex and does not solely involve hydroxyl radicals; an interaction between Fe(III) in an excited state and the 2,6-DMP molecule can occur, leading to the formation of a 2,6-dimethylphenoxyl radical researchgate.netnih.gov. The most active iron species in this process is often Fe(OH)²⁺, which is predominant at a pH range of 2.5–3.5 researchgate.netnih.gov.

The table below summarizes the efficiency of various photocatalytic systems in the degradation of 2,6-dimethylphenol, based on available research.

| Photocatalytic System | Target Compound | Degradation Efficiency | Conditions/Time | Source |

|---|---|---|---|---|

| UV/TiO₂ | 2,6-Dimethylphenol | 57% | Optimal conditions | researchgate.netnih.gov |

| UV/TiO₂ - H₂O₂ | 2,6-Dimethylphenol | 100% | 3 hours (H₂O₂ at 10⁻² M) | researchgate.netnih.gov |

| UV/TiO₂ - Fe(III) | 2,6-Dimethylphenol | 90% | Optimal conditions | researchgate.netnih.gov |

Electrochemical Advanced Oxidation Processes (EAOPs), such as the electro-Fenton method, represent another powerful remediation technology. This process involves the electrochemical generation of Fenton's reagent (H₂O₂ and Fe²⁺ ions) in situ, which then produces hydroxyl radicals to oxidize pollutants.

While there is no direct research on the electrochemical oxidation of this compound, a study on the degradation of the structurally similar compound 2,6-dimethylaniline (B139824) by the electro-Fenton method identified several intermediate products sigmaaldrich.com. The detection of compounds such as 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone (B1208291) during the process suggests that the degradation pathway involves hydroxylation, denitration/amination, and ring-opening reactions sigmaaldrich.com. Ultimately, these aromatic intermediates are broken down into smaller organic acids like maleic, oxalic, acetic, and formic acid before potential complete mineralization to CO₂ and H₂O sigmaaldrich.com. This indicates that EAOPs could be an effective method for the complete destruction of this compound, breaking down the aromatic ring structure into less harmful substances.

Supercritical Water Oxidation (SCWO) for Decomposition

Supercritical water oxidation (SCWO) is an advanced oxidation process that operates above the critical point of water (374 °C and 22.1 MPa). Under these conditions, water acts as a nonpolar solvent, making organic compounds and oxidizing gases like oxygen completely miscible. epa.govepa.gov This single-phase environment facilitates rapid and efficient destruction of hazardous organic wastes. epa.govnih.gov

Research on various substituted phenols demonstrates that nitrophenols are particularly reactive under SCWO conditions, often undergoing significant thermal decomposition (thermolysis) even in the absence of an added oxidant. acs.orgacs.orgosti.gov Studies on m- and p-nitrophenols at 460 °C show that thermolysis can account for up to 25% of the total compound disappearance rate during oxidation. acs.orgacs.org The reactivity of substituted phenols in supercritical water is sensitive to the identity and location of the substituent groups. acs.orgosti.gov For a given substituent, the ortho isomer is typically the most reactive. acs.orgosti.gov

During the SCWO of nitrophenols, incomplete oxidation can lead to the formation of phenol (B47542) as a reaction intermediate. acs.orgacs.org The process is designed to ultimately mineralize the organic compound into carbon dioxide, water, and, in the case of nitrophenols, nitrogen gas (N₂) and inorganic nitrogen species like nitrate (B79036) and ammonia (B1221849). nih.gov The efficiency of SCWO in destroying refractory and chlorinated organic compounds has been well-documented, suggesting it would be an effective technology for the complete decomposition of this compound. epa.govresearchgate.net

Table 1: General Conditions for SCWO of Related Phenolic Compounds

| Parameter | Value Range | Reference |

|---|---|---|

| Temperature | 350 - 813 K | nih.govresearchgate.net |

| Pressure | 18 - 26 MPa | nih.gov |

| Residence Time | ~40 seconds | researchgate.net |

| Oxidant | Oxygen, Hydrogen Peroxide | nih.govresearchgate.net |

| Destruction Efficiency | >99.9% for many nitrophenols | researchgate.net |

Bioremediation and Biodegradation Research

Bioremediation harnesses microorganisms to break down environmental pollutants. Bacteria, in particular, have shown significant capabilities in degrading a wide range of phenolic and nitroaromatic compounds. researchgate.netnih.govacademicjournals.org

The biodegradation of nitrophenols can proceed through several distinct enzymatic pathways, primarily initiated by monooxygenase or dioxygenase enzymes that catalyze the initial attack on the aromatic ring. nih.govnih.gov

Two primary pathways have been elucidated for nitrophenol degradation:

Hydroquinone (B1673460) (HQ) Pathway: Common in Gram-negative bacteria like Pseudomonas and Moraxella species, this pathway involves an initial monooxygenase-catalyzed removal of the nitro group to form hydroquinone. nih.govnih.gov The hydroquinone then undergoes ring fission.

1,2,4-Benzenetriol (B23740) (BT) Pathway: Typically found in Gram-positive bacteria such as Rhodococcus and Arthrobacter species, this pathway begins with a monooxygenase converting the nitrophenol to a nitrocatechol, which is then transformed into 1,2,4-benzenetriol before ring cleavage. nih.govnih.gov

For dimethylated phenols, degradation often involves enzymes like p-cresol (B1678582) methylhydroxylase and catechol 2,3-dioxygenase, leading to either ortho or meta cleavage of the aromatic ring. nih.gov The degradation of 2,6-dinitrotoluene (B127279), a compound structurally similar to this compound, is initiated by a dioxygenase that converts it to 3-methyl-4-nitrocatechol. nih.gov This suggests that the biodegradation of this compound would likely be initiated by a similar dioxygenase attack.

The enzymes involved in these pathways, such as nitrophenol oxygenases, exhibit broad substrate specificity, enabling them to act on a variety of substituted nitrophenols. acs.org

The intermediates formed during biodegradation depend on the specific microbial pathway. Based on studies of analogous compounds, the degradation of this compound could produce several types of intermediates.

Following the model of 2,6-dinitrotoluene degradation, an initial dioxygenase attack could lead to the formation of a dimethyl-nitrocatechol intermediate, with the release of the nitro group as nitrite. nih.gov Subsequent steps would involve ring cleavage, yielding aliphatic acids that can be funneled into central metabolic cycles. nih.govnih.gov

Common intermediates identified in the degradation of related compounds include:

From Nitrophenols: 4-nitrocatechol, 1,2,4-benzenetriol, hydroquinone, and maleylacetic acid. nih.govfrontiersin.org

From Dimethylphenols: In some cases, dimethylphenols can be converted to dead-end products like 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, which are not further degraded by the initial bacterial strain. nih.gov

Table 2: Key Enzymes and Intermediates in the Biodegradation of Related Nitroaromatic and Phenolic Compounds

| Compound Class | Key Enzymes | Common Intermediates | Reference |

|---|---|---|---|

| Nitrophenols | Monooxygenases, Dioxygenases | Hydroquinone, 1,2,4-Benzenetriol, Nitrocatechols | nih.govnih.govfrontiersin.org |

| Dimethylphenols | p-Cresol methylhydroxylase, Catechol 2,3-dioxygenase | Hydroxy-methylbenzoic acids, m-Cresol | nih.govnih.gov |

| Dinitrotoluenes | Dinitrotoluene Dioxygenase | Methyl-nitrocatechols, Hydroxy-dienoic acids | nih.gov |

Photodegradation Studies under Simulated Environmental Conditions

Photodegradation, particularly heterogeneous photocatalysis, is an effective method for degrading persistent organic pollutants. frontiersin.orgacs.orgnih.gov While direct studies on this compound are not available, research on 2,6-dimethylphenol (2,6-DMP) and p-nitrophenol (PNP) provides significant insight.

Studies on 2,6-DMP have demonstrated its complete degradation under UV radiation using various photocatalytic systems, including:

TiO₂/H₂O₂/Fe(III): The combination of titanium dioxide (TiO₂), hydrogen peroxide (H₂O₂), and ferric ions (Fe(III)) shows a strong synergistic effect, significantly enhancing the degradation rate. nih.govresearchgate.net The addition of H₂O₂ to a TiO₂ suspension can improve the degradation of 2,6-DMP from 70% to 100% in three hours. nih.govresearchgate.net

Natural Iron Oxides: Heterogeneous photodegradation using natural iron oxide (NIO) in the presence of oxalate (B1200264) under UV irradiation has also proven effective. researchgate.net The process is pH-dependent, with optimal values between 3 and 4, and involves the generation of hydroxyl radicals (•OH) as a key reactive species. researchgate.net

Research on p-nitrophenol shows high degradation efficiency using catalysts like Cu₂O/TiO₂ p-n heterojunctions under simulated solar light, achieving over 95% removal. acs.org The mechanism often involves the generation of highly reactive oxygen species (ROS) that attack the aromatic ring, leading to its eventual mineralization. researchgate.netmdpi.com However, it is noteworthy that in some cases, intermediate degradation products can be more toxic than the parent compound, necessitating complete mineralization. frontiersin.orgnih.gov

Environmental Fate and Transport Modeling

Environmental fate and transport models are computational tools used to predict how a chemical moves and transforms in the environment. researchgate.net These models are crucial for assessing exposure risks and understanding the distribution of a contaminant across different environmental compartments such as air, water, soil, and biota. researchgate.net

The behavior of a chemical like this compound in the environment is governed by its specific physical and chemical properties, including:

Water Solubility: Influences its concentration in aquatic systems.

Vapor Pressure and Henry's Law Constant: Determine its tendency to volatilize from water or soil into the air.

Octanol-Water Partition Coefficient (Kow): Indicates its potential to bioaccumulate in organisms.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): Describes its tendency to adsorb to soil and sediment, which affects its mobility and availability for degradation.

While specific modeling studies for this compound are not documented in the reviewed literature, models like the Total Risk Integrated Methodology (TRIM) developed by the U.S. EPA are used for similar persistent and toxic compounds. These models integrate data on chemical properties, environmental conditions, and transformation processes (like biodegradation and photodegradation) to predict contaminant pathways and concentrations. researchgate.net

Biological and Toxicological Research of 2,6 Dimethyl 3 Nitrophenol

Mechanistic Investigations of Cellular and Biochemical Interactions

No studies detailing the specific cellular and biochemical interactions of 2,6-Dimethyl-3-nitrophenol were identified. Research on other nitrophenols suggests that their biological effects are often related to their ability to uncouple oxidative phosphorylation, but no such mechanistic investigation has been published for the 2,6-dimethyl-3-nitro isomer.

Toxicity Pathway Elucidation (excluding dosage information)

Studies on Oxidative Stress Induction Mechanisms

There is no available research specifically investigating the induction of oxidative stress by this compound. While nitroaromatic compounds are often associated with the generation of reactive oxygen species, leading to oxidative stress, dedicated studies to elucidate these mechanisms for this particular compound are absent from the scientific literature.

Research into Genotoxicity and Mutagenicity

No specific genotoxicity or mutagenicity studies for this compound have been published. General studies on nitroaromatic compounds indicate a potential for mutagenicity, often dependent on the reduction of the nitro group, but compound-specific data for this compound is not available.

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Specific ecotoxicological data regarding the impact of this compound on aquatic and terrestrial organisms is not available. While there are ambient water quality criteria for other nitrophenols, no such standards or research findings exist for this compound.

Antimicrobial and Antifungal Activity Studies and Their Mechanisms

No dedicated studies on the antimicrobial or antifungal activity of this compound were found. The scientific literature contains research on the antimicrobial properties of other phenolic and nitroaromatic derivatives, but these findings cannot be directly attributed to this compound.

Enzymatic Biotransformation and Metabolism Studies in Biological Systems

There is a lack of research on the enzymatic biotransformation and metabolism of this compound in any biological system. Studies on related compounds, such as 2,6-dinitrotoluene (B127279) and other nitrophenols, detail various metabolic pathways including oxidation and reduction. However, the specific metabolic fate of this compound has not been investigated.

Advanced Analytical Methodologies for 2,6 Dimethyl 3 Nitrophenol

Development and Optimization of Chromatographic Methods for Complex Sample Analysis

Chromatography is the cornerstone for the analysis of nitrophenolic compounds, providing the necessary separation from complex sample components prior to detection. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitrophenols due to its suitability for polar and non-volatile compounds. Method development for 2,6-Dimethyl-3-nitrophenol would typically involve reverse-phase chromatography.

An isocratic HPLC method developed for the determination of various phenols and nitrophenols can be adapted for this compound. chromatographyonline.comresearchgate.net The optimal separation for similar compounds has been achieved using a monolithic column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). chromatographyonline.comresearchgate.net Key parameters that are optimized during method development include the type of organic modifier, the pH of the mobile phase, and the flow rate to ensure efficient separation and good peak shape. chromatographyonline.com For instance, a study successfully separated several nitrophenols in under 3.5 minutes using a mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (80:20, v/v) at a flow rate of 3 mL/min. chromatographyonline.comresearchgate.net Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), with the wavelength set to the maximum absorbance of the analyte. chromatographyonline.com

| Parameter | Typical Conditions for Nitrophenol Analysis | Reference |

|---|---|---|

| Column | Reverse-Phase (e.g., Chromolith RP-18e, C18) | chromatographyonline.comresearchgate.net |

| Mobile Phase | Buffered Aqueous Solution (e.g., 50 mM acetate or phosphate (B84403) buffer) and Organic Modifier (e.g., Acetonitrile, Methanol) | chromatographyonline.com |

| Elution Mode | Isocratic or Gradient | chromatographyonline.comnih.gov |

| pH | Acidic to neutral (e.g., pH 3.0-5.0) to ensure phenols are in their protonated form | chromatographyonline.com |

| Flow Rate | 1-4 mL/min (analytical scale) | chromatographyonline.com |

| Detection | UV-Vis or Diode Array Detector (DAD) at maximum absorbance wavelength | chromatographyonline.com |

Gas Chromatography (GC) offers high resolution and is a powerful technique for separating volatile compounds. However, the direct analysis of nitrophenols, including this compound, can be challenging. Their polarity, particularly the hydroxyl group, can lead to interactions with active sites in the GC system, resulting in poor peak shape and reduced sensitivity. researchgate.net

To overcome these issues, a derivatization step is often introduced before GC analysis. dphen1.com This process modifies the polar functional group to increase the analyte's volatility and thermal stability, while also improving peak symmetry and detector response. dphen1.comphenomenex.com

Common derivatization strategies for phenols include:

Methylation: This involves converting the phenolic hydroxyl group to a less polar methyl ether. Diazomethane is a common reagent for this purpose, and the resulting methoxy (B1213986) derivatives are well-suited for GC analysis. researchgate.net

Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This significantly increases the volatility of the compound.

Acylation: This involves reaction with an acylating agent to form an ester.

Alkylation with Pentafluorobenzyl Bromide (PFBBr): This reagent forms pentafluorobenzyl ether derivatives, which are highly sensitive to electron capture detection (ECD). However, it has been noted that some dinitrophenols may not derivatize effectively with PFBBr. epa.gov

In-port derivatization is an efficient alternative where the derivatization reaction occurs directly within the hot GC injection port, simplifying sample preparation. dphen1.com Following derivatization, the analysis is typically performed on a capillary column (e.g., DB-5) coupled with a suitable detector. nih.gov

| Derivatization Strategy | Reagent Example | Purpose | Reference |

|---|---|---|---|

| Methylation | Diazomethane | Converts polar -OH group to a less polar methyl ether, improving volatility. | researchgate.net |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Replaces active hydrogen with a non-polar TMS group, increasing volatility. | phenomenex.com |

| Pentafluorobenzylation | PFBBr (Pentafluorobenzyl Bromide) | Forms derivatives suitable for highly sensitive Electron Capture Detection (ECD). | epa.gov |

Effective sample preparation is crucial for removing interferences and concentrating the analyte from the sample matrix before chromatographic analysis.